molecular formula C10H18ClNS B2808725 N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride CAS No. 1158585-38-6

N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride

Cat. No. B2808725
M. Wt: 219.77
InChI Key: HUERUCBOUKRXEH-UHFFFAOYSA-N
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Description

“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048664-69-2 . It has a molecular weight of 220.79 .


Physical And Chemical Properties Analysis

“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 220.79 . The compound is stored at temperatures between 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been designed and synthesized for potential medicinal applications. These derivatives were characterized using techniques such as 1H NMR, IR, and MS, emphasizing the importance of chemical synthesis in developing novel compounds (Z. Jing, 2010).

Antifungal Applications

  • Compounds like butenafine hydrochloride, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have demonstrated excellent antifungal efficacy against dermatophytosis in animal models, indicating potential therapeutic applications for related compounds in treating fungal infections (T. Arika et al., 1990).

Neuroprotective Properties

  • Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, structurally related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been investigated for their neuroprotective properties, especially in models of ischemia-induced neurodegeneration, suggesting the potential use of such compounds in treating neurological disorders (L. Martin et al., 1994).

Potential in Facilitating Psychotherapy

  • Studies have suggested that N-methyl derivatives of compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine could represent a new pharmacologic class called entactogens, potentially useful in psychotherapy. This indicates a new direction for therapeutic applications of related chemical structures (D. Nichols et al., 1986).

Ca(2+) Channel Blocker Applications

  • Novel Ca(2+) channel blockers like LY042826, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have shown promising results in protecting against ischemia-induced brain injury, highlighting the potential of related compounds in treating cerebral ischemia (C. Hicks et al., 2000).

Pharmacological Activity of Benzothiophen Derivatives

  • Studies on 2-(5-substituted 3-benzo[b]thienyl)ethylamines, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have contributed to understanding the pharmacological activity of benzothiophen derivatives, useful in drug development (N. Chapman et al., 1969).

Potential Adenosine Agonist

  • Research on compounds like (R)-(3-chloro-2-thienyl)-2-butylamine, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, has led to the development of potent adenosine agonists with high affinity for the adenosine A1 receptor, illustrating the relevance in cardiovascular and neurological therapies (C. Fink et al., 1992).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” can be found at the provided link . The MSDS contains information on the potential hazards of the compound, as well as safety precautions for handling and storage.

properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-4-9(3)11-7-10-8(2)5-6-12-10;/h5-6,9,11H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUERUCBOUKRXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CS1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride

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